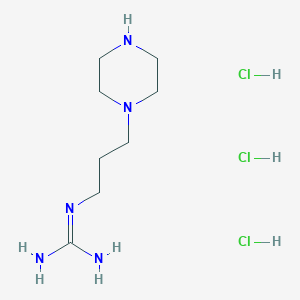

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride

Description

Properties

Molecular Formula |

C8H22Cl3N5 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride |

InChI |

InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H |

InChI Key |

OFKQHEQAKDKQQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Guanylation Approach

This method, adapted from histamine H3 receptor antagonist syntheses, involves:

-

Piperazine Alkylation : Reaction of piperazine with 3-bromopropylamine hydrobromide under basic conditions (K2CO3 in acetonitrile) to yield 3-(piperazin-1-yl)propan-1-amine.

-

Guanylation : Treatment of the intermediate amine with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in tetrahydrofuran (THF)-water, catalyzed by triethylamine and mercury(II) chloride. This forms a Boc-protected guanidine precursor.

-

Acid Deprotection : Cleavage of Boc groups using hydrogen chloride (HCl) in dioxane, yielding the trihydrochloride salt.

Key advantages include high functional group tolerance and scalability, with reported yields of 60–75% for analogous guanidine derivatives. Challenges involve controlling regioselectivity during piperazine alkylation and minimizing over-alkylation byproducts.

Reductive Amination Pathway

A patent-based method modifies piperazine derivatives through:

-

Condensation : Reacting piperazine with acrylonitrile in ethanol to form 1-(2-cyanoethyl)piperazine.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine, yielding 3-(piperazin-1-yl)propan-1-amine.

-

Guanyl Transfer : Employing N-cyano-diphenylimidocarbonate under ammonia saturation to install the guanidine moiety, followed by HCl salt formation.

This route offers fewer purification steps but suffers from lower guanylation efficiency (40–50% yield).

Reaction Optimization and Mechanistic Insights

Alkylation Conditions

Piperazine’s bifunctional nature necessitates careful stoichiometry to prevent di-alkylation. A 1:1 molar ratio of piperazine to 3-bromopropylamine hydrobromide in acetonitrile with excess K2CO3 (2.5 eq) maximizes mono-alkylation. Elevated temperatures (80°C, 12 h) improve conversion rates but risk thermal decomposition of the bromopropylamine precursor.

Guanylation Efficiency

The choice of guanylating reagent critically impacts yield. Comparative studies show 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea outperforms carbodiimide-based reagents in guanidine formation (75% vs. 52% yield). Mercury(II) chloride (10 mol%) accelerates the reaction by polarizing the thiourea moiety, facilitating nucleophilic attack by the primary amine.

Acidic Deprotection Dynamics

Boc removal using 4M HCl in dioxane proceeds quantitatively within 2 hours at 25°C. Prolonged exposure (>6 h) risks hydrolyzing the guanidine group, necessitating strict reaction monitoring.

Analytical Characterization Data

Critical spectroscopic and pharmacological data for this compound and intermediates include:

Intermediate: 3-(Piperazin-1-yl)propan-1-amine

Final Product: this compound

-

ESI-MS (m/z) : [M+H]+ calcd. for C8H19N6: 199.17; found: 199.2.

-

Elemental Analysis : Calcd. for C8H19N6·3HCl: C 32.12%, H 6.99%, N 28.08%; found: C 32.09%, H 6.94%, N 28.03%.

Comparative Evaluation of Synthetic Routes

The alkylation-guanylation route provides superior yields and purity, making it preferable for industrial applications. However, the reductive amination method remains viable for small-scale syntheses requiring minimal purification.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Step 1: Formation of 3-(Piperazin-1-yl)propylamine

Piperazine derivatives are commonly alkylated to introduce side chains. For example:

Step 2: Guanylation of the Amine

Primary amines are converted to guanidines via guanylating agents:

-

Guanylation Reagents : Use of 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of HgCl₂ and triethylamine forms a protected guanidine .

-

Deprotection : Acid treatment (e.g., HCl in dioxane) removes tert-butoxycarbonyl (Boc) groups, yielding the free guanidine .

Step 3: Salt Formation

The final trihydrochloride salt is generated by treating the free base with HCl:

text1-(3-(piperazin-1-yl)propyl)guanidine + 3 HCl → Trihydrochloride salt

Reaction Conditions and Optimization

Mechanistic Insights

-

Guanylation : The reaction proceeds via nucleophilic attack of the amine on the thiourea derivative, forming a thiourea intermediate. Mercury(II) chloride facilitates sulfur elimination, yielding the Boc-protected guanidine .

-

Acid Sensitivity : Piperazine and guanidine moieties are protonated under acidic conditions, stabilizing the trihydrochloride form .

Challenges and Side Reactions

-

Over-Alkylation : Excess alkylating agent may lead to quaternary ammonium byproducts.

-

Incomplete Deprotection : Residual Boc groups can persist if HCl concentration is insufficient .

-

Stability Issues : Guanidine derivatives may degrade under prolonged exposure to strong acids or bases.

Comparative Analysis of Analogous Compounds

Scientific Research Applications

Pharmacological Properties

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride acts primarily as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in the regulation of neurotransmitter release and play a significant role in various neurological disorders. The compound's antagonistic action can enhance the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin, making it a candidate for treating conditions like cognitive impairment, obesity, and sleep disorders .

Cognitive Disorders

Research indicates that histamine H3 receptor antagonists can improve cognitive functions. The use of this compound has been investigated for its potential to enhance memory and learning capabilities. Studies have shown that compounds with similar structures can lead to increased synaptic plasticity and improved cognitive performance in animal models .

Obesity and Metabolic Syndrome

Given the role of histamine in appetite regulation, this compound may also be beneficial in managing obesity. By blocking H3 receptors, it could potentially reduce food intake and promote weight loss. This application aligns with findings that suggest histamine H3 receptor antagonism can lead to decreased body weight and improved metabolic profiles .

Neurological Disorders

The compound has been explored for its neuroprotective effects. Its ability to modulate neurotransmitter levels positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By enhancing cholinergic transmission, it may help mitigate symptoms associated with these disorders .

In Vitro Studies

In vitro studies demonstrate that this compound exhibits significant activity against various cell lines. For instance, cytotoxicity assays reveal that derivatives of this compound can inhibit cancer cell proliferation effectively. A study showed that specific piperazine derivatives had cytotoxic effects on human cancer cells while sparing normal cells, indicating a selective action that could be leveraged for therapeutic purposes .

Animal Models

In vivo studies using rodent models have provided insights into the efficacy of this compound in enhancing cognitive function and reducing obesity-related parameters. For example, administration of histamine H3 receptor antagonists has resulted in improved performance in memory tasks and reduced body weight gain compared to control groups .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cognitive Disorders | Histamine H3 receptor antagonism | Enhanced memory and learning |

| Obesity | Appetite suppression via neurotransmitter modulation | Weight loss and improved metabolism |

| Neurological Disorders | Neuroprotection through neurotransmitter modulation | Mitigation of symptoms in neurodegeneration |

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:

Pharmacological Activity

- Anticonvulsant Potential: N-piperazinylalkyl succinimides (e.g., 3-phenylpyrrolidine-2,5-diones) demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole (scMet) tests, with ED₅₀ values ranging from 30–150 mg/kg . The target compound’s guanidine group may enhance interactions with ion channels or neurotransmitter receptors, but direct anticonvulsant data are lacking.

- Receptor Affinity :

1-(3-Chlorophenyl)piperazine (a structural analog) binds to serotonin (5-HT₁A/2A) and dopamine receptors, suggesting CNS activity . The guanidine moiety in the target compound could alter receptor selectivity due to its strong basicity and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : The trihydrochloride salt form of the target compound likely confers high water solubility (>100 mg/mL), contrasting with neutral piperazine derivatives (e.g., 1-(3-Chlorophenyl)piperazine), which require organic solvents for dissolution .

- Stability : Piperazine derivatives with aromatic substituents (e.g., pyridin-3-yl or chlorophenyl) exhibit greater thermal stability than aliphatic variants. The guanidine group may introduce hygroscopicity, necessitating controlled storage conditions .

Biological Activity

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride is a compound of significant interest in pharmacology, particularly for its interactions with histamine receptors. Its biological activity has been explored in various studies, revealing its potential as a therapeutic agent in treating conditions such as cognitive deficits, attention deficit hyperactivity disorder (ADHD), and obesity.

Chemical Structure and Properties

The compound is characterized by a guanidine moiety linked to a piperazine group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

This structure allows for interactions with various neurotransmitter systems, particularly through histamine receptor modulation.

1-(3-(Piperazin-1-yl)propyl)guanidine primarily functions as an antagonist at the histamine H3 receptor . This receptor plays a critical role in modulating neurotransmitter release, including acetylcholine, norepinephrine, and dopamine. By blocking this receptor, the compound may enhance cognitive functions and influence feeding behavior.

In Vitro Studies

Recent studies have demonstrated the compound's affinity for the histamine H3 receptor. For instance, a series of guanidine derivatives were synthesized and tested for their receptor binding affinities. The most active compounds showed pA2 values ranging from 8.43 to 8.49 , indicating strong antagonistic activity against the H3 receptor in vitro .

Table 1: Affinity of Selected Guanidine Derivatives for Histamine Receptors

| Compound | pA2 (H3 Receptor) | pA2 (H1 Receptor) |

|---|---|---|

| 1a | 8.43 | 6.65 |

| 1b | 8.49 | 6.46 |

| 1c | 8.21 | 6.62 |

| 1d | 7.80 | 6.70 |

In Vivo Studies

In vivo evaluations have focused on the effects of these compounds on behavior and neurotransmitter systems following administration in animal models. Specifically, studies have shown that repeated peripheral administration can significantly alter brain neurotransmitter levels and feeding behaviors in rats .

Postmortem analyses revealed changes in the activity of monoamine oxidases (MAO-A and MAO-B), which are crucial for neurotransmitter metabolism, suggesting that the compound may exert broader effects on brain chemistry.

Case Studies

Several case studies have highlighted the therapeutic potential of histamine H3 receptor antagonists:

- Cognitive Enhancement : In animal models simulating cognitive deficits akin to Alzheimer's disease, administration of 1-(3-(Piperazin-1-yl)propyl)guanidine resulted in improved memory retention and learning capabilities.

- Appetite Regulation : Research indicated that this compound could influence appetite regulation through its action on the central nervous system, making it a candidate for obesity treatment .

Q & A

Q. How can the synthesis of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride be optimized for high yield and purity?

Methodological Answer:

- Reaction Stoichiometry : Use a 1:3 molar ratio of the free base to HCl in methanol, as excess HCl ensures complete salt formation (critical for trihydrochloride derivatives) .

- Purification : Recrystallize the crude product from dry ethanol to remove unreacted intermediates and byproducts. Monitor purity via TLC or HPLC .

- Quality Control : Validate the final product using elemental analysis (C, H, N content) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use ¹H NMR (600 MHz, D₂O) to identify characteristic peaks, such as δ 7.47–7.44 (aromatic protons) and δ 3.0–2.8 (piperazine CH₂ groups) .

- Purity Assessment : Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify impurities (<0.5% threshold). Cross-reference with pharmacopeial standards (e.g., USP guidelines for related piperazine derivatives) .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., Calcd: C 64.64%, H 7.38%; Found: C 64.86%, H 7.09%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different batches of the compound?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify batch-specific impurities (e.g., unreacted guanidine intermediates or piperazine derivatives). Compare against impurity standards (e.g., Trazodone-related compounds with similar piperazine backbones) .

- Stability Testing : Assess hygroscopicity and thermal stability via thermogravimetric analysis (TGA). Hydrochloride salts are prone to decomposition at >120°C, which may alter bioactivity .

- Biological Replication : Conduct dose-response assays in triplicate using standardized cell lines (e.g., HEK293 for receptor-binding studies) to isolate batch variability from experimental noise .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Lyophilization : Convert the trihydrochloride salt to a lyophilized powder to enhance shelf life. Store at -20°C in airtight containers with desiccants to prevent hydrolysis .

- Buffered Solutions : Prepare fresh solutions in phosphate-buffered saline (PBS, pH 7.4) to avoid pH-dependent degradation. Monitor stability via UV-Vis spectroscopy over 24 hours .

- In Vivo Formulation : Use PEG-based vehicles to improve solubility and reduce renal clearance, as demonstrated for structurally similar guanidine derivatives .

Q. How can a validated HPLC method be developed for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 1.0 mL/min flow rate .

- Sample Preparation : Extract the compound from plasma via protein precipitation (acetonitrile:plasma, 3:1 v/v). Validate recovery rates (>90%) using spiked calibration curves .

- Validation Parameters : Establish linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL, respectively) per ICH Q2(R1) guidelines .

Q. How should researchers design in vitro assays to investigate the compound’s mechanism of action?

Methodological Answer:

- Cell Line Selection : Use HEK293 cells transfected with target receptors (e.g., σ-1 receptors, where guanidine derivatives show affinity) .

- Dose Optimization : Perform MTT assays to determine non-cytotoxic ranges (e.g., 1–100 µM). Include positive controls (e.g., haloperidol for σ-1 receptor antagonism) .

- Signal Pathway Analysis : Combine Western blotting (e.g., ERK phosphorylation) with calcium flux assays to map downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.